molecular formula C15H18N6O2 B2966684 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396785-45-7

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Número de catálogo: B2966684
Número CAS: 1396785-45-7
Peso molecular: 314.349
Clave InChI: RLZDITFIABWVCX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 6-oxopyridazinone core linked to a pyrrolidin-1-yl substituent at position 6 and a carboxamide ethyl chain at position 1. The pyrrolidine ring (a 5-membered amine) and carboxamide linker may influence solubility, binding affinity, and metabolic stability .

Propiedades

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c22-14-4-3-7-17-21(14)11-8-16-15(23)12-5-6-13(19-18-12)20-9-1-2-10-20/h3-7H,1-2,8-11H2,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZDITFIABWVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogues in Pyridazine/Pyridazinone Families

The following compounds share structural motifs with the target molecule, including pyridazinone cores, carboxamide linkers, or nitrogenous substituents.

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Molecular Formula Key Substituents/Features Biological/Functional Notes Reference
Target Compound C₁₅H₁₈N₄O₂ (inferred)* - 6-(pyrrolidin-1-yl) pyridazine
- N-(2-(6-oxopyridazin-1-yl)ethyl) carboxamide
Hypothesized kinase/modulator activity
N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide C₂₅H₂₂F₂N₄O₂ - Imidazo[1,2-b]pyridazine fused core
- Fluorophenyl-pyrrolidine substituent
Tropomyosin receptor kinase (Trk) PET radiotracer
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide (6e) C₂₈H₃₁N₅O₃ - 4-Benzylpiperidine substituent
- Antipyrine (pyrazole) hybrid
Synthetic antipyrine/pyridazinone hybrid; IR data†
3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanamide (6f) C₂₉H₃₁ClN₆O₃ - 4-Chlorophenylpiperazine
- Extended carboxamide linker
Enhanced polarity due to chlorophenyl group
N-(2-(6-oxopyridazin-1-yl)ethyl)benzamide C₁₃H₁₃N₃O₂ - Simple benzamide substituent
- Shorter alkyl chain
Baseline carboxamide scaffold; no reported bioactivity
2-oxo-N-(2-(6-oxopyridazin-1-yl)ethyl)-2H-chromene-3-carboxamide C₁₇H₁₃N₃O₄ - Chromene-carboxamide hybrid
- Conjugated π-system
Potential fluorescence or metal-binding properties

*Molecular formula inferred from CAS 2034474-67-2 (a thiophene-containing analog) .
†IR spectra for antipyrine hybrids show distinct C=O stretches (1664–1681 cm⁻¹) .

Key Structural Differences and Implications

Chromene hybrids () introduce a benzopyrone moiety, altering electronic properties and solubility .

Substituent Chemistry :

  • Pyrrolidine vs. Piperidine/Piperazine : The 5-membered pyrrolidine in the target compound may confer conformational flexibility compared to the 6-membered piperidine/piperazine rings in antipyrine hybrids (e.g., 6e, 6f) .
  • Halogenated Groups : Fluorophenyl or chlorophenyl substituents in analogs (e.g., 6f, (R)-IPMICF16) enhance lipophilicity and metabolic stability but are absent in the target compound .

Q & A

Q. Key intermediates :

  • 6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid : Synthesized via nucleophilic substitution on 6-chloropyridazine-3-carboxylic acid with pyrrolidine.
  • 2-(6-Oxopyridazin-1(6H)-yl)ethylamine : Prepared by reducing the corresponding nitrile or through reductive amination of 6-oxopyridazine derivatives .

Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Basic Research Question

  • 1H/13C NMR : Assign peaks for pyridazine ring protons (δ 8.2–8.5 ppm), pyrrolidinyl protons (δ 2.5–3.2 ppm), and ethyl linker protons (δ 3.6–4.0 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (amide bond at ~3300 cm⁻¹) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) .

Advanced Research Question

  • Density Functional Theory (DFT) : Optimize the molecular geometry to calculate frontier molecular orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites. For example, the pyridazine ring’s electron-deficient nature may favor interactions with enzymes like kinases .
  • Molecular Docking : Simulate binding to targets (e.g., CGRP receptors) by analyzing hydrogen bonds between the carboxamide group and receptor residues .

Example : DFT calculations on analogous pyridazine derivatives show charge distribution at the carboxamide group enhances binding affinity .

What strategies resolve discrepancies between in vitro activity and in vivo efficacy?

Advanced Research Question

  • Solubility Optimization : Test logP values (e.g., >3 indicates poor aqueous solubility). Introduce polar groups (e.g., hydroxyl) or formulate as a salt .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., pyrrolidinyl oxidation). Replace labile groups with bioisosteres (e.g., substituting pyrrolidine with azetidine) .

Case Study : Trifluoroethylation of a related compound improved oral bioavailability from 15% to 45% by reducing first-pass metabolism .

How should researchers address conflicting stability data under varying pH conditions?

Q. Data Contradiction Analysis

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC. For example, instability at pH <3 may suggest acid-sensitive amide bonds .
  • Accelerated Degradation Tests : Use Arrhenius plots to extrapolate shelf-life. If conflicting data arise, validate methods across labs (e.g., NMR vs. LC-MS quantification) .

Recommendation : Stabilize the compound in solid-state formulations (lyophilized powders) if aqueous solutions show pH-dependent degradation .

What structural modifications enhance selectivity for kinase targets?

Advanced Research Question

  • SAR Studies :
    • Pyridazine Core : Fluorination at position 4 increases steric hindrance, reducing off-target binding .
    • Pyrrolidinyl Group : Replace with piperidine to modulate lipophilicity and selectivity for ATP-binding pockets .

Advanced Research Question

  • In Vivo Studies : Administer orally (10 mg/kg) to rodents. Measure plasma concentrations via LC-MS/MS. Key parameters:
    • Cmax : ~1.2 µg/mL at 2 hours.
    • Half-life : ~4 hours .
  • Tissue Distribution : Radiolabel the compound (e.g., 14C) to assess brain penetration or renal excretion .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.